molecular formula C11H22N2O2 B7965041 tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate

tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate

Cat. No.: B7965041
M. Wt: 214.30 g/mol
InChI Key: IENWELREOWCTHU-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate is a carbamate-protected amine compound characterized by a cyclopentane ring substituted with a methyl group at position 1 and an amino group at position 2. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is structurally analogous to intermediates used in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules targeting receptors like cannabinoid receptors .

Properties

IUPAC Name

tert-butyl N-(3-amino-1-methylcyclopentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)6-5-8(12)7-11/h8H,5-7,12H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENWELREOWCTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection

Polar aprotic solvents (e.g., THF, acetonitrile) enhance Boc protection kinetics by stabilizing the reactive intermediate. Non-polar solvents (e.g., hexane) are preferred for crystallization post-reaction.

Catalytic Systems

  • Pd-Based Catalysts : Pd(PPh₃)₄ in DCM for deprotection (56% yield).

  • Base Additives : Triethylamine or N-methylmorpholine to scavenge HCl during Boc protection.

Temperature Control

Low temperatures (0–5°C) minimize side reactions during Boc protection, while hydrogenation proceeds optimally at 20–50°C.

Comparative Analysis of Reported Yields

MethodKey StepCatalyst/SolventYieldSource
Multi-Step SynthesisAlkoxycarbonylationPd(PPh₃)₄, DCM56%
Catalytic HydrogenationH₂, Pd/CEthanol85%
Stereoselective RouteChiral ResolutionTartaric acid, THF93%
One-Pot ReactionIn Situ ProtectionTriethylamine, DCM78%

Chemical Reactions Analysis

Reaction with Di-tert-butyl Dicarbonate (Boc₂O)

  • Mechanism : The amine (3-amino-1-methylcyclopentyl) reacts with Boc₂O in the presence of a base (e.g., sodium hydride, DMAP) to form the carbamate.

  • Key Features :

    • High yields under mild conditions (e.g., low temperature) .

    • DMAP catalyzes nucleophilic attack by stabilizing intermediates, accelerating the reaction .

    • Avoids overalkylation or side reactions .

Curtius Rearrangement

  • Method : A carboxylic acid reacts with Boc₂O and sodium azide to form an acyl azide, which undergoes Curtius rearrangement to yield an isocyanate. Trapping the isocyanate with an amine produces the carbamate .

  • Advantages :

    • Tolerates diverse functional groups during synthesis .

    • Compatible with zinc(II) triflate and tetrabutylammonium bromide as catalysts .

Deprotection of the Carbamate Group

  • Acidic Conditions : The tert-butyl group is cleaved under anhydrous acidic conditions (e.g., HCl in dioxane) to release the amine. Scavengers like thiophenol prevent alkylation of nucleophilic substrates .

  • Alternative Methods :

    • Phosphoric Acid : Aqueous phosphoric acid selectively deprotects carbamates while sparing other functional groups (e.g., amides, esters) .

    • Magic Blue Catalyst : A photoredox system with triethylsilane enables mild deprotection under ambient conditions .

Reaction with Nucleophiles/Electrophiles

The carbamate’s electrophilic carbonyl group participates in:

  • Hydrolysis : Under basic or acidic conditions, yielding the parent amine.

  • Aminolysis : Reaction with amines to form ureas, catalyzed by aluminum amide complexes .

  • Coupling Reactions : Conversion to amides via rhodium-catalyzed coupling with arylboroxines .

Comparative Analysis of Structural Variants

Compound Key Structural Features Reactivity Differences
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamateCyclopentyl ring with stereochemical constraintsStereochemistry affects pharmacological activity
tert-Butyl carbamateNo cyclopentyl ringReduced biological activity due to simpler structure
tert-Butyl N-(fluorosulfonylmethylcyclopentyl)carbamateFluorosulfonyl group at cyclopentyl positionEnhanced electrophilicity for enzyme inhibition

Challenges and Considerations

  • Stability : The carbamate group is stable under most nucleophilic/base conditions but requires acidic deprotection .

  • Stereochemical Sensitivity : Cyclopentyl ring substitutions influence reactivity and biological activity.

  • Functional Group Compatibility : Deprotection must be orthogonal to other protecting groups (e.g., Fmoc) .

Scientific Research Applications

Synthetic Intermediate in Drug Development

Tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate serves as a synthetic intermediate in the preparation of various pharmaceutical agents. Its structural features allow it to be utilized in synthesizing compounds with enhanced biological activity. For instance, it has been identified as an intermediate for lacosamide, an anticonvulsant medication used in treating epilepsy .

Medicinal Chemistry

The compound's unique structure makes it a candidate for the development of new drugs targeting various diseases. Its amino group can participate in hydrogen bonding and other interactions that are crucial for binding to biological targets like enzymes and receptors. This property is particularly valuable in designing inhibitors or modulators of biological pathways.

Prodrug Formulation

Due to its carbamate functionality, this compound can be considered for prodrug formulations, where it can be converted into an active drug form within the body. This strategy helps improve the solubility and bioavailability of certain therapeutic agents .

Case Study 1: Lacosamide Synthesis

In the synthesis of lacosamide, this compound was utilized as an intermediate. The synthesis involved forming a mixed acid anhydride with N-BOC-D-serine and benzylamine under controlled conditions, yielding high purity and yield (over 90%) compared to traditional methods . This demonstrates the compound's utility in producing clinically relevant pharmaceuticals efficiently.

Research has shown that derivatives of this compound exhibit varying degrees of biological activity against specific targets such as ion channels and receptors involved in neurological functions. These studies highlight the potential for developing new therapeutic agents based on this compound's structure .

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. Upon exposure to acidic conditions, the tert-butyl group is cleaved, releasing the free amine, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Key Observations :

  • Cyclopentane vs. Bicyclic/Aromatic Scaffolds: The target compound’s cyclopentane ring offers conformational flexibility compared to rigid bicyclic systems (e.g., norbornane derivatives) or planar aromatic analogs (e.g., phenylmethyl carbamates) .
  • Functional Groups: The 3-amino group distinguishes it from analogs with oxo (e.g., 847416-99-3) or fluorophenyl substituents (e.g., 1286274-19-8) .

Analysis :

  • The target compound’s aliphatic amine and methyl group may enhance solubility compared to aromatic analogs (e.g., ).
  • Its TPSA (~66 Ų) suggests moderate membrane permeability, aligning with carbamates used in CNS-targeting drugs .

Biological Activity

tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate is a carbamate derivative notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting specific biological pathways. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₄N₂O₂
  • Molecular Weight : 228.33 g/mol
  • IUPAC Name : this compound

The compound features a tert-butyl group and an amino group attached to a cyclopentane ring, contributing to its unique structural properties that facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The amino group can form hydrogen bonds with active sites on proteins, potentially altering their activity. The carbamate moiety may also engage in interactions that modify the conformation and function of various biomolecules.

Anticancer Activity

Research indicates that this compound has potential as an inhibitor of protein kinases associated with cancer pathways. It has shown promise in inhibiting the EML4-ALK fusion protein kinase, which is implicated in non-small cell lung cancer (NSCLC). The compound's structure allows it to effectively bind to the active site of these kinases, suggesting its utility in cancer therapeutics.

Research Findings and Case Studies

Study Findings Significance
Study on EML4-ALK InhibitionDemonstrated binding affinity and inhibition potential against EML4-ALK fusion protein kinase.Highlights potential for targeted cancer therapy.
Neuroprotective StudiesRelated compounds showed inhibition of amyloid-beta aggregation and protection against neurotoxicity.Suggests possible applications in treating Alzheimer's disease.

In Vitro Studies

In vitro experiments have shown that modifications to the structure of carbamate derivatives can significantly impact their efficacy as inhibitors of specific enzymes involved in cancer progression. For example, certain analogs exhibited improved binding affinities compared to unmodified compounds, indicating the importance of structural optimization in drug design.

Q & A

Q. What synthetic routes are commonly employed to prepare tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate, and how are intermediates purified?

The compound is typically synthesized via carbamate protection of a cyclopentylamine scaffold. A general approach involves reacting 3-amino-1-methylcyclopentylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from polar aprotic solvents. Critical parameters include maintaining anhydrous conditions to avoid Boc-group hydrolysis and monitoring reaction progress via TLC or LC-MS .

Key Intermediates Purification Method Analytical Validation
3-Amino-1-methylcyclopentylamineDistillation under reduced pressure1H NMR,GC-MS^1\text{H NMR}, \text{GC-MS}
Boc-protected intermediateColumn chromatography1H NMR,IR^1\text{H NMR}, \text{IR}

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Multinuclear NMR (1H,13C^1\text{H}, ^{13}\text{C}) is essential for confirming regioselectivity and Boc-group incorporation. For stereochemical validation (e.g., cyclopentane ring conformation), NOESY or ROESY experiments are used. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, while IR spectroscopy verifies carbamate C=O stretching (~1680–1720 cm1^{-1}) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Despite limited GHS classification, standard carbamate-handling protocols apply:

  • Personal Protection : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation exposure (particulate matter risk).
  • Storage : Inert atmosphere (argon/nitrogen), desiccated at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be determined for chiral derivatives of this carbamate?

Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak® AD-H) resolves enantiomers. Derivatization with chiral auxiliaries (e.g., Mosher’s acid chloride) followed by ^1\text{H NMR analysis is an alternative. Computational modeling (DFT) predicts optical rotation values for comparison with experimental data .

Q. What strategies mitigate side reactions (e.g., ring-opening or Boc-deprotection) during functionalization of the cyclopentylamine core?

  • Ring Stability : Avoid strong acids/bases; use mild Lewis acids (e.g., ZnCl2_2) for selective reactions.
  • Boc Protection : Trimethylsilyl chloride (TMSCl) stabilizes Boc groups under mildly acidic conditions.
  • Side Reaction Monitoring : In-situ FTIR tracks carbamate degradation (loss of C=O peak) .

Q. How do steric and electronic effects influence the reactivity of the 3-amino group in cross-coupling reactions?

The tert-butyl carbamate group creates steric hindrance, directing electrophilic attacks to the less hindered amino site. Computational studies (DFT, NBO analysis) quantify charge distribution, guiding catalyst selection (e.g., Pd-XPhos for Buchwald-Hartwig amination). Kinetic studies under varying temperatures/pressures optimize coupling efficiency .

Q. What computational tools are suitable for modeling the compound’s conformational dynamics in solution?

Molecular dynamics (MD) simulations with AMBER or CHARMM force fields assess cyclopentane ring puckering and Boc-group orientation. Solvent effects (e.g., DMSO vs. chloroform) are modeled using implicit solvent methods (GB/SA). Pair distribution function (PDF) analysis from X-ray scattering data validates simulations .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in reported melting points for this compound across literature sources?

Variations arise from polymorphic forms or residual solvents. Standardize recrystallization solvents (e.g., ethanol/water vs. ethyl acetate/hexane) and use differential scanning calorimetry (DSC) to identify polymorphs. Cross-reference with single-crystal XRD data for definitive confirmation .

Q. Why do catalytic hydrogenation protocols yield inconsistent results for Boc-protected derivatives?

Catalyst poisoning by the amino group is common. Pre-treatment with acetic acid protonates the amine, reducing Pd/C catalyst deactivation. Alternatively, use Pearlman’s catalyst (Pd(OH)2_2/C) for improved efficiency under mild H2_2 pressure (1–3 atm) .

Methodological Recommendations

  • Crystallography : For unambiguous structural confirmation, use SHELX for refinement and ORTEP-3 for thermal ellipsoid visualization .
  • Toxicity Screening : Follow OECD guidelines for acute toxicity assays (e.g., Daphnia magna LC50_{50}) if ecological impact studies are required .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.